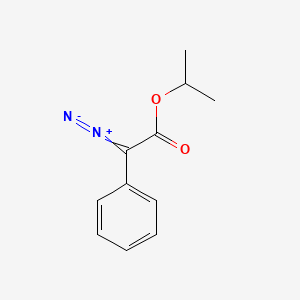

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

Description

The exact mass of the compound Methylethyl phenyldiazoacetate is 204.089877630 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

propan-2-yl 2-diazo-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)15-11(14)10(13-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGADAGGSGLFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293101 | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264882-04-4 | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264882-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester (Isopropyl 2-Diazo-2-phenylacetate)

Executive Summary

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester, commonly known as isopropyl 2-diazo-2-phenylacetate, is a highly valuable reagent in modern organic synthesis. Its primary utility lies in its role as a stable precursor to donor-acceptor carbenes under thermal, photochemical, or transition-metal-catalyzed conditions. These carbenes are pivotal intermediates for a variety of high-value chemical transformations, including cyclopropanations, C-H bond insertions, and ylide formations. This guide provides a comprehensive overview of the principal synthetic pathways for preparing this diazo compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The primary methods discussed are the Regitz diazo transfer to an activated ester precursor and the direct diazotization of the corresponding α-amino ester. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis and application of this versatile building block.

Introduction: The Synthetic Value of α-Aryl-α-Diazoesters

Diazo compounds, characterized by the C=N₂ functional group, are among the most versatile intermediates in the synthetic chemist's toolkit. Specifically, α-aryl-α-diazoesters such as isopropyl 2-diazo-2-phenylacetate occupy a privileged position. The presence of both a phenyl group (donor) and an ester group (acceptor) on the diazo-bearing carbon atom stabilizes the molecule while concurrently tuning the reactivity of the resulting carbene intermediate.

Upon extrusion of dinitrogen (N₂), a highly reactive carbene is formed. The dual electronic nature of this "donor-acceptor" carbene tempers its reactivity, enabling a high degree of selectivity in subsequent reactions. This has led to its widespread use in elegant and complex molecular constructions.[1][2] Key applications include:

-

C-H Functionalization: Direct insertion into C-H bonds to form new C-C bonds, a strategy that offers a direct route to functionalizing otherwise inert positions in a molecule.[3][4]

-

Cyclopropanation: Reaction with alkenes to form cyclopropane rings, a common motif in natural products and pharmaceuticals.[2]

-

Ylide Formation and Rearrangement: Reaction with heteroatoms (e.g., S, N, O) to form ylides, which can undergo subsequent synthetically useful rearrangements.

-

Cross-Coupling Reactions: Participation in transition-metal-catalyzed cross-coupling reactions, for instance with boronic acids, to form di-aryl substituted products.[5]

Given the high energy and reactivity of diazo compounds, their synthesis and handling demand rigorous protocols and a thorough understanding of their stability. This guide aims to provide that necessary foundation.

Core Synthesis Pathways

Two predominant strategies have proven effective for the synthesis of isopropyl 2-diazo-2-phenylacetate. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

Caption: Overview of the two primary synthetic routes to Isopropyl 2-Diazo-2-phenylacetate.

The Regitz diazo transfer is arguably the most robust and widely employed method for synthesizing α-diazo carbonyl compounds.[1] The reaction involves the transfer of a diazo group from a sulfonyl azide reagent to a carbon atom that is activated by two electron-withdrawing groups (an active methylene compound). Since the α-carbon of the parent isopropyl phenylacetate is only activated by one ester group, a two-step "deacylative diazo transfer" strategy is required.[6][7]

-

α-Activation: The precursor ester is first acylated at the α-position to create a β-dicarbonyl-like system. A common and effective method is the TiCl₄-mediated reaction with benzoyl chloride.[6][7]

-

Diazo Transfer: The activated intermediate is then treated with a sulfonyl azide, such as p-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base. The base deprotonates the highly acidic α-proton, and the resulting enolate attacks the azide. Subsequent fragmentation transfers the diazo group and eliminates the activating acyl group.

Mechanistic Rationale: The initial acylation is crucial as it dramatically increases the acidity of the α-proton, facilitating deprotonation under mild basic conditions. p-ABSA is often favored over other sulfonyl azides (like tosyl azide) as it is considered more stable, and its sulfonamide byproduct is often easier to remove during workup.[8]

Caption: Simplified mechanism of the base-mediated Regitz diazo transfer reaction.

This pathway offers a more direct route, converting the primary amino group of an α-amino ester precursor (isopropyl phenylglycinate) into the diazo functionality. This transformation is a classic diazotization reaction, typically performed in organic media to avoid side reactions common in aqueous systems.[9]

The reaction is generally carried out using an alkyl nitrite, such as isoamyl nitrite or tert-butyl nitrite, in the presence of a weak acid. The acid protonates the alkyl nitrite, which then generates the key nitrosonium ion (NO⁺) electrophile. The amine attacks the nitrosonium ion, and a series of proton transfers and elimination of water leads to the diazonium ion, which is deprotonated at the α-carbon to yield the neutral diazo compound.

Causality and Considerations: This method is highly atom-economical. However, its practicality is contingent on the availability, cost, and stability of the requisite α-amino ester starting material. For water-sensitive substrates, performing the reaction in an organic solvent like chloroform or benzene is essential to prevent the unstable diazonium intermediate from hydrolyzing to an α-hydroxy ester.[9]

Experimental Protocols & Data

The following section provides a detailed, field-proven protocol for the synthesis of isopropyl 2-diazo-2-phenylacetate via the deacylative Regitz diazo transfer, a method noted for its reliability and scalability.[6][7]

Caption: Experimental workflow for the two-step synthesis via Regitz diazo transfer.

Step A: α-Benzoylation of Isopropyl Phenylacetate [6]

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add isopropyl phenylacetate (1.0 eq) and triethylamine (1.5 eq) to anhydrous acetonitrile (approx. 0.5 M).

-

Cool the stirred solution to 0 °C in an ice-water bath.

-

Add titanium(IV) chloride (TiCl₄, 1.1 eq) dropwise via syringe, maintaining the internal temperature below 10 °C. The solution will typically turn a deep red or purple color.

-

After stirring for 10-15 minutes, add benzoyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a separatory funnel containing cold 1 M HCl and ethyl acetate.

-

Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude isopropyl 2-benzoyl-2-phenylacetate can be purified by flash chromatography or used directly in the next step if sufficiently pure.

Step B: Diazo Transfer with p-Acetamidobenzenesulfonyl Azide (p-ABSA) [6][8]

-

Dissolve the activated ester from Step A (1.0 eq) in anhydrous acetonitrile (approx. 0.3 M) in a flask under argon.

-

Add p-acetamidobenzenesulfonyl azide (p-ABSA, 1.1 eq) in one portion.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Add triethylamine (1.5 eq) or DBU (1.5 eq) dropwise via syringe. The reaction mixture typically turns a bright orange or yellow color.

-

Stir at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, transfer the mixture to a separatory funnel containing diethyl ether and 1 M NaOH.

-

Separate the layers and extract the aqueous phase with diethyl ether (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2x) and brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solution carefully by rotary evaporation (25-30 °C) to afford the crude product as a yellow-orange oil or solid.

-

Purification: The product is sensitive to decomposition on standard silica gel.[10] Purification should be performed using silica gel that has been deactivated with 2% triethylamine, eluting with a hexane/ethyl acetate gradient.

| Parameter | Pathway 1: Regitz Diazo Transfer | Pathway 2: Direct Diazotization |

| Starting Material | Isopropyl Phenylacetate | Isopropyl Phenylglycinate |

| Key Reagents | TiCl₄, PhCOCl, p-ABSA, Base | Alkyl Nitrite (e.g., i-AmONO), Acid |

| Typical Yields | 70-90% (over two steps)[6][7] | 60-85% |

| Pros | Reliable, scalable, starts from a more common precursor. | More atom-economical, one-pot procedure. |

| Cons | Two-step process, uses TiCl₄ which is water-sensitive. | Requires less common α-amino ester precursor. |

Critical Safety Considerations

Trustworthiness in protocol design necessitates a paramount focus on safety. Diazo and azide compounds are high-energy molecules and must be handled with appropriate caution at all times.

-

Explosion Hazard: Diazo compounds are potentially explosive, especially in concentrated form. They can decompose violently upon heating, exposure to strong light, or contact with strong acids.[8][10][11] Never distill α-diazo esters to dryness. All operations should be conducted behind a blast shield in a well-ventilated chemical fume hood.

-

Toxicity: Diazo compounds are presumed to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][10]

-

Azide Reagents: Sulfonyl azides are also potentially explosive and sensitive to shock and friction.[8] Avoid using metal spatulas for transfer; use plastic or wood instead.

-

Quenching: Any excess azide reagent in the reaction mixture should be carefully quenched before disposal.

Conclusion

The synthesis of isopropyl 2-diazo-2-phenylacetate is a well-established process that provides access to a synthetically powerful building block. The two-step deacylative Regitz diazo transfer, starting from isopropyl phenylacetate, represents the most documented and reliable approach for laboratory-scale synthesis. While the direct diazotization of isopropyl phenylglycinate is a more concise alternative, the Regitz method offers greater flexibility based on starting material availability. For any researcher undertaking these procedures, a disciplined and safety-conscious approach is not merely recommended but is an absolute requirement for the successful and safe preparation of this versatile reagent.

References

- Organic Syntheses Procedure: preparation of isopropyl 2-diazoacetyl(phenyl)carbamate. Organic Syntheses.

- Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing.

- Visible-Light-Induced Multicomponent Synthesis of γ-Amino Esters with Diazo Compounds. Organic Letters, ACS Publications.

- An efficient synthesis of α-diazo carboxylic esters from α-amino carboxylic esters by base-catalysed of triazenes. R Discovery.

- Synthesis of α-Diazo Esters and Amides. Organic Chemistry Portal.

- Blue light-promoted photolysis of aryldiazoacetates. PMC.

- Blue light-promoted photolysis of aryldiazoacetates. Semantic Scholar.

- Diastereoselective Three-Component Synthesis of β-Amino Carbonyl Compounds Using Diazo Compounds, Boranes, and Acyl Imines under Catalyst-Free Conditions. PMC.

- SAFETY DATA SHEET. Fisher Scientific.

- Simple Preparation of α-Diazo Esters. Organic Chemistry Portal.

- PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE. PMC.

- Microwave‐assisted preparation of α‐diazoesters by Regitz diazo‐transfer reaction. ResearchGate.

- Simple preparation of alpha-diazo esters. PubMed.

- Regitz Diazo Transfer. Chem-Station.

- Regitz Diazo Transfer. Chem-Station International Edition.

- Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. Organic Chemistry Portal.

- Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium- Catalyzed Enantioselective Cyclopropanation Reactions. NSF PAR.

- ETHYL DIAZOACETATE. Organic Syntheses.

Sources

- 1. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Blue light-promoted photolysis of aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids [organic-chemistry.org]

- 6. Simple Preparation of α-Diazo Esters [organic-chemistry.org]

- 7. Simple preparation of alpha-diazo esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 10. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Crystallographic data for Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

[label

Caption: Workflow for the isolation, validation, and cryogenic X-ray diffraction analysis of diazo compounds.

Mechanistic Implications of the Crystal Structure

The crystallographic data of isopropyl 2-diazo-2-phenylacetate is not merely a static picture; it is a predictive map of its dynamic reactivity.

When a transition metal catalyst, such as Rh₂(OAc)₄ or a chiral Copper(I) complex 1, is introduced, it coordinates electrophilically to the α-carbon. The crystal structure shows that the C(α)–N(1) bond is unusually short (1.31 Å) due to ground-state resonance. Metal coordination disrupts this resonance network, pulling electron density away from the C–N bond.

This disruption forces the C(α)–N(1) bond to elongate toward a pure single bond, drastically lowering the activation energy required for the extrusion of N₂ gas. Furthermore, the steric bulk of the isopropyl ester—clearly visible in the solid-state packing—forces the incoming metal to coordinate from the least hindered face. This pre-organized solid-state conformation mirrors the solution-state transition structure, directly explaining the high enantioselectivities observed when this diazo compound is used in asymmetric synthesis.

Caption: Mechanistic pathway of metal-catalyzed carbene formation driven by diazo structural geometry.

References

-

Blue Light Promoted Photolysis of Aryldiazoacetates (Supplementary Information) The Royal Society of Chemistry URL:[2]

-

Semi-Synthesis of C-Ring Cyclopropyl Analogues of Fraxinellone and Their Insecticidal Activity PMC (National Institutes of Health) URL:[3]

-

A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes ChemRxiv URL:[4]

-

Copper-Catalyzed Asymmetric Synthesis of Bicyclo[3.n.1]alkenones ACS Publications URL:[1]

Sources

Asymmetric C-H insertion protocols with Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

Application Notes & Protocols: Asymmetric C-H Insertion with Isopropyl α-Diazophenylacetate

Introduction: The Strategic Value of Asymmetric C-H Functionalization

The direct and selective conversion of a carbon-hydrogen (C-H) bond into a carbon-carbon (C-C) or carbon-heteroatom (C-X) bond represents a paradigm shift in synthetic chemistry.[1][2][3] This approach maximizes atom economy and streamlines synthetic routes to complex molecules by bypassing traditional pre-functionalization steps.[4][5] Among the diverse strategies for C-H functionalization, the transition-metal-catalyzed insertion of a carbene fragment into a C-H bond has emerged as a particularly powerful tool.[3][4]

Dirhodium(II) complexes, in particular, are exceptionally effective catalysts for the decomposition of diazo compounds to generate transient rhodium-carbene intermediates.[6] These electrophilic species can then undergo a variety of transformations, including the sought-after C-H insertion. The development of chiral dirhodium(II) catalysts has elevated this methodology, enabling precise control over the stereochemical outcome of the reaction.[7][8] This guide provides an in-depth exploration of asymmetric C-H insertion protocols utilizing Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester (isopropyl α-diazophenylacetate), a versatile donor/acceptor carbene precursor, for the synthesis of enantioenriched products.

Section 1: The Reagent and Catalyst System

Diazo Reagent: Isopropyl α-Diazophenylacetate

Isopropyl α-diazophenylacetate is a member of the aryldiazoacetate class of compounds. The phenyl group (donor) and the isopropyl ester group (acceptor) stabilize the resulting rhodium-carbene intermediate, modulating its reactivity and enhancing selectivity.[6]

Synthesis: The synthesis of α-aryl-α-diazo esters is typically achieved through a diazo transfer reaction. A common method involves the reaction of the corresponding α-phenylacetoacetate with a sulfonyl azide reagent, such as p-acetamidobenzenesulfonyl azide (p-ABSA), in the presence of a base.[9][10]

Safety and Handling: Diazo compounds are potentially explosive and should be handled with care. They can be sensitive to heat, light, and strong acids. It is recommended to:

-

Synthesize and use the diazo compound in a well-ventilated fume hood.

-

Avoid using metal spatulas or ground glass joints where possible.

-

Store in a refrigerator, protected from light.

-

For many applications, in situ generation from a stable precursor like a hydrazone can be a safer alternative.[11]

The Engine: Chiral Dirhodium(II) Catalysts

The heart of this asymmetric transformation is the chiral dirhodium(II) "paddlewheel" complex.[7] These catalysts feature four bridging carboxylate or carboxamidate ligands that create a chiral environment around the two rhodium centers. One rhodium atom serves as the active site for carbene formation and subsequent insertion.[8]

Mechanism of Action: The catalytic cycle begins with the reaction of the diazo compound with the dirhodium catalyst, leading to the extrusion of dinitrogen (N₂) and the formation of a key rhodium-carbene intermediate.[3][12] This intermediate then undergoes the C-H insertion step, which is believed to proceed through a concerted, three-centered transition state.[13] The chiral ligands on the catalyst dictate the facial selectivity of the carbene and control the trajectory of the substrate's C-H bond approach, thereby inducing asymmetry in the final product.[13][14]

Commonly Used Catalysts: The choice of chiral ligand is critical for achieving high enantioselectivity. Sterically demanding ligands often enhance selectivity by creating a more defined chiral pocket.[15][16]

| Catalyst Abbreviation | Full Name | Key Features |

| Rh₂(S-DOSP)₄ | Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] | Highly effective for intermolecular C-H insertions of aryldiazoacetates.[17] |

| Rh₂(S-PTTL)₄ | Dirhodium(II) tetrakis[(S)-N-(phthaloyl)-tert-leucinate] | Excellent for achieving high diastereo- and enantioselectivity.[18] |

| Rh₂(R-BPCP)₄ | Dirhodium(II) tetrakis[(R)-(1-(biphenyl)-2,2-diphenylcyclopropanecarboxylate)] | Sterically demanding catalyst favoring insertion into primary C-H bonds.[15][16] |

Section 2: Application Protocol: Intermolecular C-H Insertion

This protocol describes a general procedure for the asymmetric C-H functionalization of an alkane (e.g., cyclohexane) using isopropyl α-diazophenylacetate, catalyzed by Rh₂(S-DOSP)₄.

Materials and Reagents

-

Substrate: Cyclohexane (or other alkane), freshly distilled.

-

Diazo Compound: Isopropyl α-diazophenylacetate.

-

Catalyst: Rh₂(S-DOSP)₄ (0.5 - 1.0 mol%).

-

Solvent: Anhydrous non-coordinating solvent (e.g., hexanes, dichloromethane). Dichloromethane is common, but hydrocarbons can be superior for prolinate catalysts.[17]

-

Equipment: Flame-dried round-bottom flask, magnetic stirrer, syringe pump, low-temperature bath, standard glassware for workup and chromatography.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the Rh₂(S-DOSP)₄ catalyst (e.g., 0.005 mmol, 1.0 mol%).

-

Addition of Substrate and Solvent: Add the substrate (e.g., cyclohexane, 5.0 mmol, 10 equivalents) and anhydrous solvent (e.g., 2 mL hexane).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -50 °C) using a cryocool or a dry ice/acetone bath.

-

Diazo Addition: Dissolve isopropyl α-diazophenylacetate (0.5 mmol, 1 equivalent) in the anhydrous solvent (3 mL). Draw this solution into a syringe and place it on a syringe pump.

-

Slow Addition: Add the diazo solution to the stirred reaction mixture via the syringe pump over a period of 2-4 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimer formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature. Monitor the reaction by TLC for the disappearance of the yellow diazo spot.

-

Workup: Allow the reaction to warm to room temperature. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the product.

-

Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Causality and Optimization Insights

-

Catalyst Loading: Typically 0.5-2 mol% is sufficient. Higher loadings may be needed for less reactive substrates but can increase cost.

-

Temperature: Lower temperatures (e.g., -78 °C to -20 °C) generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[17]

-

Solvent: Non-polar, non-coordinating solvents like hexanes or dichloromethane (DCM) are preferred as they do not compete for coordination at the catalyst's axial sites.

-

Selectivity: The site of insertion is governed by both steric and electronic factors.[8][15] Insertion generally favors electron-rich C-H bonds (tertiary > secondary > primary) and sterically accessible positions. However, sterically demanding catalysts like Rh₂(R-BPCP)₄ can override this trend to favor less hindered primary C-H bonds.[15][16]

Section 3: Application Protocol: Intramolecular C-H Insertion

Intramolecular C-H insertion (IMCI) is a powerful method for constructing five-membered rings, a common motif in natural products and pharmaceuticals.[6][13] The enantioselectivity of IMCI reactions can be highly dependent on the site of insertion (methine, methylene, or methyl C-H bond) and the specific catalyst used.[17][19]

Representative Reaction

This protocol outlines the cyclization of a suitable isopropyl aryldiazoacetate to form an enantioenriched dihydroindanone or related cyclic ketone derivative.

Step-by-Step Procedure

The experimental setup is largely identical to the intermolecular protocol. The key difference is that the substrate is the diazo compound itself.

-

Reaction Setup: To a flame-dried flask under nitrogen, add the chiral dirhodium catalyst (e.g., Rh₂(S-PTTL)₄, 1.0 mol%) and anhydrous solvent (e.g., DCM, to achieve a final substrate concentration of ~0.05 M).

-

Cooling: Cool the solution to the optimal temperature (e.g., 0 °C or room temperature, depending on substrate reactivity).

-

Diazo Addition: Dissolve the diazo substrate in the same solvent and add it slowly via syringe pump over 2-4 hours to the catalyst solution.

-

Monitoring and Workup: Monitor, quench, and purify the reaction as described in the intermolecular protocol (Section 2.2).

Factors Influencing Intramolecular Selectivity

-

Ring Size: The formation of five-membered rings is overwhelmingly favored due to favorable transition state geometry.[13]

-

Site Selectivity: For a given substrate with multiple potential C-H insertion sites, the choice of catalyst is paramount. For example, with aryldiazoacetates, Rh₂(S-DOSP)₄ has been shown to provide the highest enantioselectivity for insertion into methine (tertiary) C-H bonds.[17][19]

-

Stereochemical Model: The stereochemical outcome is dictated by the catalyst's ability to differentiate between the pro-chiral C-H bonds of a methylene group or the enantiotopic faces of the carbene. The catalyst's chiral ligands create a "chiral pocket" that favors one specific approach of the C-H bond to the carbene metal center.

Section 4: Data Summary and Troubleshooting

Representative Data

The following table summarizes expected outcomes for model C-H insertion reactions. Note: These are illustrative values based on literature precedents for similar aryldiazoacetates.

| Substrate | Catalyst | Product Type | Yield (%) | ee (%) | Reference Insight |

| Cyclohexane | Rh₂(S-DOSP)₄ | Intermolecular | 85-95 | 90-96 | Prolinate catalysts are highly effective for intermolecular reactions.[17] |

| 2,5-Dimethylhexane | Rh₂(S-DOSP)₄ | Intermolecular | 90-98 | 94 | High selectivity for insertion into the methine C-H bond is observed.[17][19] |

| Adamantane | Rh₂(R-BPCP)₄ | Intermolecular | ~70 | >95 | Sterically demanding catalysts can achieve high selectivity at specific sites.[15] |

| Diazo Substrate A | Rh₂(S-PTTL)₄ | Intramolecular (5) | 80-90 | 95-98 | Phthaloyl-protected amino acid ligands often give excellent enantiocontrol.[18] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Diazo decomposition (heat/light).2. Catalyst deactivation.3. Dimer formation. | 1. Prepare diazo fresh; protect from light.2. Use purified reagents and anhydrous solvent.3. Ensure slow addition via syringe pump. |

| Low Enantioselectivity | 1. Incorrect catalyst choice.2. Reaction temperature too high.3. Solvent interference. | 1. Screen different chiral catalysts (e.g., Rh₂(S-DOSP)₄, Rh₂(S-PTTL)₄).2. Lower the reaction temperature.3. Switch to a non-coordinating solvent. |

| Mixture of Isomers | 1. Multiple reactive C-H bonds.2. Poor catalyst site-selectivity. | 1. Redesign the substrate if possible.2. Employ a more sterically demanding catalyst to direct insertion to a specific site.[15][16][20] |

| Reaction Stalls | Impurities in substrate or solvent poisoning the catalyst. | Purify all reagents and solvents immediately before use. Ensure the system is rigorously inert. |

References

-

Role of Sterically Demanding Chiral Dirhodium Catalysts in Site-Selective C–H Functionalization of Activated Primary C–H Bonds. Journal of the American Chemical Society. [Link]

- Role of Sterically Demanding Chiral Dirhodium Catalysts in Site-Selective C–H Functionalization of Activated Primary C–H Bonds - The Davies Group. The Davies Group Website.

-

Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. [Link]

-

Transient-axial-chirality controlled asymmetric rhodium-carbene C(sp2)-H functionalization for the synthesis of chiral fluorenes. PMC. [Link]

-

Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]

-

Asymmetric Intramolecular C−H Insertions of Aryldiazoacetates. Organic Letters. [Link]

-

Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews. [Link]

-

Enantioselective C-H Insertion. University of Delaware. [Link]

-

On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. MDPI. [Link]

-

Enantioselective carbenoid insertion into C(sp3)–H bonds. Beilstein Journals. [Link]

-

Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Nature. [Link]

-

CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. Illinois Chemistry. [Link]

-

Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products. PMC. [Link]

-

Catalyst-Controlled Site-Selective and Stereoselective Functionalization of Non-Activated Tertiary C–H Bonds. NSF Public Access Repository. [Link]

-

Developments in Rhodium Catalyzed C H insertion of Donor/Donor Carbenes. Baylor University Chemistry. [Link]

-

Enantioselective C-H functionalization: logic and applications in the total synthesis of natural products. PubMed. [Link]

-

Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. PMC. [Link]

-

Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Publishing. [Link]

-

Mechanism of the Rhodium-Catalyzed Silylation of Arene C−H Bonds. The Hartwig Group. [Link]

-

Asymmetric intramolecular C-H insertion of sulfonyldiazoacetates catalyzed by Rh(II). PMC. [Link]

-

Asymmetric intramolecular C_H insertions of aryldiazoacetates. PubMed. [Link]

-

Synthesis of α-[(Thioxomethyl)amino]benzeneacetic acid, diphenylmethyl ester. Molbase. [Link]

-

Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts. Organic Chemistry Portal. [Link]

-

Benzeneacetic acid, a-(1-Methylethyl)-, ethyl ester — Chemical Substance Information. Toxnet. [Link]

-

Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. MDPI. [Link]

-

Supporting Information Asymmetric Copper-Catalysed CH Insertion Reactions of α-Diazo-β-keto Sulfones. The Royal Society of Chemistry. [Link]

-

Benzeneacetic acid, alpha-diazo-, methyl ester. PubChem. [Link]

-

Synthesis of α-Diazo Esters and Amides. Organic Chemistry Portal. [Link]

-

Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. White Rose Research Online. [Link]

Sources

- 1. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective C-H functionalization: logic and applications in the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights [mdpi.com]

- 8. BJOC - Enantioselective carbenoid insertion into C(sp3)–H bonds [beilstein-journals.org]

- 9. α-Diazo ester and amide synthesis by diazo transfer [organic-chemistry.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. chemistry.ucdavis.edu [chemistry.ucdavis.edu]

- 12. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]

- 13. Enantioselective C-H Insertion [www1.udel.edu]

- 14. Transient-axial-chirality controlled asymmetric rhodium-carbene C(sp2)-H functionalization for the synthesis of chiral fluorenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scholarblogs.emory.edu [scholarblogs.emory.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts [organic-chemistry.org]

- 19. Asymmetric intramolecular C_H insertions of aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. par.nsf.gov [par.nsf.gov]

Application Notes & Protocols: Strategic X-H Insertion Reactions Utilizing Isopropyl Phenyl-α-diazoacetate

Foreword: The Strategic Value of Carbene-Mediated X-H Insertion

In the landscape of modern synthetic chemistry, the direct functionalization of X-H bonds (where X = C, O, N, S, Si, etc.) represents a paradigm of efficiency, maximizing atom economy by transforming ubiquitous bonds into valuable chemical linkages.[1] Among the methodologies to achieve this, transition-metal-catalyzed reactions of α-diazo compounds have emerged as exceptionally powerful.[2][3][4] These reactions proceed via the in-situ generation of a metal-carbene intermediate, a highly reactive species capable of inserting into a wide array of single bonds under mild conditions.[5][6]

This guide focuses on Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester , hereafter referred to as Isopropyl Phenyl-α-diazoacetate (i-Pr-PDA). This reagent is a versatile and relatively stable diazo compound that serves as a precursor to a phenyl-substituted carbene. Its application is particularly relevant for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures, introduce α-aryl ester motifs, and perform late-stage functionalization on pharmacologically relevant scaffolds. We will explore the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into maximizing the potential of this powerful synthetic tool.

Critical Safety Protocols: Handling Diazo Compounds

Trustworthiness Pillar: Before any experiment, a rigorous understanding of the hazards associated with diazo compounds is mandatory. As a class, diazo compounds are toxic, potentially explosive, and can act as sensitizers.[7] Strict adherence to the following safety protocols is non-negotiable.

-

Engineering Controls : All manipulations of i-Pr-PDA, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[8] It is strongly advised to work behind a blast shield, especially when working on a larger scale or with new substrates.[7]

-

Personal Protective Equipment (PPE) : Standard PPE includes a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles.[9] A face shield is recommended when handling the neat compound.[9]

-

Storage : i-Pr-PDA should be stored in a tightly sealed container in a freezer, preferably below -20°C, away from light, heat, and sources of ignition.[8][9] Never store diazo compounds in containers with ground-glass joints, as friction can trigger decomposition.[7]

-

Handling Precautions :

-

Waste Disposal : Quench any residual diazo compound by carefully adding a protic solvent like acetic acid or methanol until the characteristic yellow color disappears. Dispose of the resulting waste in accordance with local institutional guidelines.

The Catalytic Cycle: Mechanism of Metal-Carbene Insertion

Expertise Pillar: The efficacy of X-H insertion reactions hinges on the controlled decomposition of the diazo compound by a transition metal catalyst, most commonly dirhodium(II) or copper(I) complexes.[6] The generally accepted mechanism avoids the formation of a free carbene, instead proceeding through a more controlled metal-associated carbenoid intermediate.

The catalytic cycle can be described in three key stages:

-

Carbene Formation : The diazo compound coordinates to an open axial site of the metal catalyst (e.g., Rh₂(OAc)₄). This is followed by the rate-limiting extrusion of dinitrogen (N₂), a thermodynamically favorable step, to generate a reactive metal-carbene intermediate.[2]

-

Ylide Formation (for N-H, O-H, S-H) : The heteroatom of the substrate (e.g., the oxygen of an alcohol or the nitrogen of an amine) acts as a nucleophile, attacking the electrophilic carbene carbon. This forms a zwitterionic ylide intermediate that is stabilized by the metal center.[10]

-

Proton Transfer & Catalyst Regeneration : A rapid proton transfer from the heteroatom to the carbon atom collapses the ylide intermediate, forming the C-X bond of the final product and regenerating the active metal catalyst, allowing it to re-enter the cycle.[10] For C-H insertion, the process is often considered a concerted, three-centered transition state, though stepwise pathways can also operate.[11]

.dot

Caption: Generalized catalytic cycle for metal-catalyzed X-H insertion.

Application Notes: Guiding Successful Reactions

Catalyst Selection

-

Dirhodium(II) Carboxylates (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) : These are often the catalysts of choice due to their high reactivity and broad substrate scope.[6] They are particularly effective for insertions into O-H, N-H, and activated C-H bonds.

-

Copper(I) Complexes (e.g., Cu(acac)₂, CuOTf) : Copper catalysts are a more economical alternative and can offer different selectivity profiles.[6] However, they can be more sensitive to inhibition by Lewis basic substrates or impurities.[6]

-

Iron Complexes : Emerging research has highlighted iron catalysts as a cheaper and more sustainable option, although they may require higher catalyst loadings or specific ligand systems to achieve high efficiency.[12][13]

Solvent Choice

The solvent must be anhydrous and inert to the reaction conditions.

-

Dichloromethane (DCM) & Chloroform : Common choices due to their good solvent properties and inertness.

-

Toluene & Benzene : Often used for C-H insertion reactions, particularly at elevated temperatures.

-

Ethers (THF, Diethyl Ether) : Generally avoided as their Lewis basicity can coordinate to and deactivate the catalyst.

Substrate Scope & Selectivity

The general reactivity trend for X-H insertion is: O-H > N-H > S-H > Si-H > C-H.

-

O-H Insertion : Alcohols, phenols, and carboxylic acids react readily, often at room temperature. The reaction with carboxylic acids is particularly efficient.[14]

-

N-H Insertion : Primary and secondary amines and amides are excellent substrates. The reaction can be highly chemoselective.[13]

-

C-H Insertion : This is a more challenging but highly valuable transformation. Intramolecular C-H insertion is generally more facile than intermolecular variants.[15][16] The order of reactivity is typically tertiary > secondary > primary C-H bonds.

Minimizing Side Reactions

-

Carbene Dimerization : The primary side reaction is the coupling of two carbene intermediates to form an alkene (diethyl 1,2-diphenylfumarate and maleate).

-

Causality & Solution : This occurs when the concentration of the metal-carbene intermediate is too high. The proven solution is the slow addition of the i-Pr-PDA solution to the reaction mixture containing the catalyst and substrate, typically via a syringe pump over several hours.[15] This maintains a low, steady-state concentration of the reactive intermediate, favoring the desired bimolecular insertion over the undesired dimerization.

-

Experimental Protocols

Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed O-H Insertion into a Primary Alcohol

Materials:

-

Isopropyl Phenyl-α-diazoacetate (i-Pr-PDA)

-

Primary alcohol (e.g., benzyl alcohol)

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Anhydrous dichloromethane (DCM)

-

Syringe pump

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the primary alcohol (1.0 mmol, 1.0 equiv) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

-

Solvent Addition : Add anhydrous DCM (0.2 M relative to the alcohol) and stir the mixture at room temperature until the catalyst dissolves.

-

Diazo Preparation : In a separate dry flask, prepare a solution of i-Pr-PDA (1.2 mmol, 1.2 equiv) in anhydrous DCM (e.g., 5-10 mL).

-

Slow Addition : Draw the i-Pr-PDA solution into a syringe and place it on a syringe pump. Add the solution to the stirring reaction mixture over a period of 4 hours. A steady evolution of N₂ gas should be observed.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir for an additional hour. Monitor the consumption of the diazo compound by TLC (the diazo compound is typically a yellow, UV-active spot).

-

Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired ether product.

.dot

Caption: A typical experimental workflow for carbene insertion.

Data Presentation: Representative Substrate Scope

The following table summarizes typical outcomes for the Rh₂(OAc)₄-catalyzed insertion of i-Pr-PDA into various X-H bonds, compiled from literature precedents.

| Entry | Substrate (X-H) | X-H Bond Type | Catalyst (mol%) | Typical Yield (%) | Reference(s) |

| 1 | Methanol | O-H (Alcohol) | Rh₂(OAc)₄ (1) | >90 | Based on general protocols[6][13] |

| 2 | Benzoic Acid | O-H (Acid) | Rh₂(OAc)₄ (1) | >95 | Based on related insertions[14] |

| 3 | Aniline | N-H (Amine) | Rh₂(OAc)₄ (1) | 85-95 | Based on general protocols[6][13] |

| 4 | Benzamide | N-H (Amide) | Rh₂(OAc)₄ (2) | 70-85 | Based on general protocols[6] |

| 5 | Thiophenol | S-H (Thiol) | Rh₂(OAc)₄ (1) | >90 | Based on general protocols[6] |

| 6 | Triethylsilane | Si-H (Silane) | Rh₂(OAc)₄ (1) | 80-90 | Based on related photochemical methods[17] |

| 7 | Tetrahydrofuran (THF) | C-H (Ether) | Rh₂(OAc)₄ (2) | 60-75 | Based on related insertions[12] |

| 8 | Cyclohexane | C-H (Alkane) | Rh₂(OAc)₄ (2) | 50-65 | Based on related insertions[12] |

Yields are approximate and highly dependent on specific reaction conditions and substrate purity.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized or poisoned). 2. Wet solvent or reagents. 3. i-Pr-PDA has decomposed in storage.[15] | 1. Use a fresh batch of catalyst or a more robust variant. 2. Ensure all solvents and reagents are rigorously dried. 3. Use freshly prepared or properly stored diazo compound. |

| Significant Dimer Formation | 1. Addition rate of diazo compound is too fast. 2. Overall reaction concentration is too high.[15] | 1. Decrease the addition rate (use a syringe pump over a longer period, e.g., 4-8 hours). 2. Perform the reaction under more dilute conditions. |

| Mixture of Products | 1. Substrate has multiple reactive X-H or C-H bonds. 2. Competing side reactions (e.g., cyclopropanation). | 1. Change the catalyst; different catalysts can offer different selectivities. 2. If an alkene is present, cyclopropanation may compete. Catalyst choice can influence this outcome. |

| Reaction Stalls | Lewis basic functionality on the substrate (e.g., pyridine, tertiary amine) is coordinating to and inhibiting the catalyst. | 1. Use a less Lewis acidic catalyst (e.g., certain Ru or Fe complexes). 2. Increase catalyst loading. 3. Protect the Lewis basic group if possible. |

References

- An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. Benchchem.

- Development of Transition-Metal-Catalyzed C(sp²)-H Functionalization of Arenes with Diazo Compounds. SIOC Journals.

- Product Class 21: Diazo Compounds. Science of Synthesis.

- Phenyldiazomethane SOP. MSU Chemistry.

- C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. PMC.

- Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. Organic Chemistry: Current Research.

- Material Safety D

- MSDS Diazo 1 51 042209. Manufacturer MSDS.

- Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds.

- Harnessing the power of α-diazo compounds: emerging strategies and expanding applications.

- Diazo Compounds: Versatile Synthons for the Synthesis of Nitrogen Heterocycles via Transition Metal‐Catalyzed Cascade C–H Activation/Carbene Insertion/Annulation Reactions.

- Iron-catalyzed transformations of diazo compounds. Oxford Academic.

- Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews (RSC Publishing).

- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances.

- Technical Support Center: Intramolecular Carbene Insertion Reactions. BenchChem.

- Rhodium-catalyzed transformations of diazo compounds via a carbene-based str

- Metal-Free Insertion Reactions of Silanes with Aryldiazoacetates.

- Uncommon carbene insertion reactions. PMC - NIH.

- Enantioselective insertion of vinyl diazoacetates into O–H bonds of carboxylic acids. RSC Publishing.

- Intramolecular C-H Functionalization of α-Alkyl-α-diazoesters towards the Synthesis of Lactones. ChemRxiv.

- Insertion Reactions and QSSR Modeling of Donor/Donor Rhodium Carbenes for the Synthesis of Indanes, Indolines, and Benzodihydrofurans. eScholarship.

- Catalytic X–H insertion reactions based on carbenoids. RSC Publishing.

- The Role of Benzeneacetic Acid in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds. Chemical Society Reviews (RSC Publishing).

Sources

- 1. Uncommon carbene insertion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. escholarship.org [escholarship.org]

- 12. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Enantioselective insertion of vinyl diazoacetates into O–H bonds of carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

Application Note: A Protocol for the Continuous Flow Synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

Abstract

Alpha-diazo esters are highly versatile intermediates in organic synthesis, serving as precursors to carbenes and carbenoids for a wide range of transformations. However, their synthesis and handling are often hampered by the inherent toxicity and explosive nature of diazo compounds, posing significant safety risks in traditional batch processing.[1][2] This application note details a robust and inherently safer protocol for the synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester (isopropyl α-diazophenylacetate) using continuous flow technology. By generating and consuming the hazardous diazo species in situ within a microreactor, this method drastically reduces the inventory of hazardous material at any given time, enhancing operational safety.[3][4] The protocol leverages a diazo transfer reaction and integrates in-line analysis for real-time monitoring and optimization, providing a reliable and scalable route to this valuable synthetic building block.

Introduction: The Case for Flow Chemistry in Diazo Synthesis

Diazo compounds are cornerstone reagents in synthetic chemistry, enabling powerful transformations such as cyclopropanations, C-H insertions, and Wolff rearrangements.[5] Despite their utility, the accumulation of these high-energy compounds in batch reactors presents a significant safety hazard, as they can be prone to uncontrolled decomposition.[6][7]

Continuous flow chemistry offers a paradigm shift for handling such hazardous reactions.[8] The key advantages include:

-

Enhanced Safety: The small internal volume of flow reactors ensures that only minute quantities of the hazardous diazo compound are present at any moment, minimizing the risk associated with potential exothermic events or decomposition.[3][4]

-

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise and efficient thermal control, preventing the formation of local hot spots that can trigger decomposition.[7][8]

-

Precise Reaction Control: Key parameters such as residence time, temperature, and stoichiometry are controlled with high precision, leading to improved consistency, higher yields, and reduced byproduct formation.[6]

-

Scalability: Increasing production capacity is achieved by extending the operational run time or by "scaling out" (running multiple reactors in parallel), bypassing the complex and often dangerous challenges of scaling up batch reactions involving hazardous materials.[4]

This protocol focuses on a diazo transfer reaction from isopropyl phenylacetate, a common and effective method for creating the target α-diazo ester.

Reaction Principle and Mechanism

The synthesis proceeds via a diazo transfer reaction. An active methylene compound (isopropyl phenylacetate) is deprotonated by a base to form an enolate. This enolate then reacts with a sulfonyl azide reagent (e.g., tosyl azide or mesyl azide). The subsequent collapse of the intermediate and elimination of the sulfonamide anion yields the desired α-diazo ester and the sulfonamide byproduct.

The general mechanism is outlined below:

-

Deprotonation: A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts a proton from the α-carbon of isopropyl phenylacetate.

-

Nucleophilic Attack: The resulting enolate attacks the terminal nitrogen of the sulfonyl azide.

-

Rearrangement and Elimination: The intermediate undergoes rearrangement to release the diazo product, a stable nitrogen molecule, and the sulfonamide salt.

To further enhance safety, the sulfonyl azide can also be generated in-situ in a preceding flow step and telescoped directly into the diazo transfer reaction, obviating the need to handle the potentially explosive azide reagent directly.[9]

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| Isopropyl phenylacetate | Reagent Grade, ≥98% | Standard Supplier | Substrate |

| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Reagent Grade, ≥97% | Standard Supplier | Diazo transfer agent. A safer alternative to tosyl azide. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent Grade, ≥98% | Standard Supplier | Non-nucleophilic base. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Standard Supplier | Reaction solvent. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Prepared in-house | Quenching solution. |

| Ethyl Acetate | Reagent Grade | Standard Supplier | Extraction solvent. |

| Brine | N/A | Prepared in-house | Washing solution. |

Equipment

| Equipment | Description |

| Syringe Pumps (x3) | Capable of delivering precise, pulseless flow rates (e.g., 0.01–10 mL/min). |

| T-Mixer | PEEK or PTFE mixer for combining reagent streams. |

| PFA Tubing | 1/16" or 1/8" OD tubing for reactor coil. |

| Column Reactor | Packed-bed column for scavenger resin (optional). |

| Temperature Controller | Oil bath or other system to maintain reactor temperature. |

| Back-Pressure Regulator (BPR) | Set to ~5-10 bar (75-150 psi) to prevent outgassing and ensure smooth flow. |

| In-line FT-IR Spectrometer | Equipped with a flow cell for real-time reaction monitoring.[10] |

| Glassware | Standard laboratory flasks, separatory funnel, rotary evaporator. |

Experimental Protocol

Reagent Stream Preparation

-

Stream A (Substrate): Prepare a 0.5 M solution of isopropyl phenylacetate in anhydrous acetonitrile.

-

Stream B (Azide): Prepare a 0.5 M solution of p-acetamidobenzenesulfonyl azide (p-ABSA) in anhydrous acetonitrile.

-

Stream C (Base): Prepare a 0.75 M solution of DBU (1.5 equivalents) in anhydrous acetonitrile.

Causality Note: Using separate streams for the substrate, azide, and base prevents any reaction from occurring before the reagents enter the controlled environment of the flow reactor. The excess of base ensures complete deprotonation of the substrate.

System Configuration and Setup

-

Assemble the flow reactor system as depicted in the workflow diagram below. Ensure all connections are secure.

-

Connect Syringe Pumps A, B, and C to their respective reagent streams.

-

Combine Stream A (Substrate) and Stream B (Azide) using a T-Mixer (T1).

-

Feed the combined output of T1 into a second T-Mixer (T2) where it is combined with Stream C (Base). This sequential mixing ensures the substrate and azide are mixed just before the base is introduced to initiate the reaction.

-

Pass the resulting mixture through a 10 mL PFA reactor coil submerged in a temperature-controlled bath set to 40 °C.

-

Position the in-line FT-IR flow cell immediately after the reactor coil to monitor the reaction progress.

-

Place a back-pressure regulator (BPR), set to 7 bar, after the FT-IR cell to maintain system pressure.

-

Direct the output from the BPR to a collection flask containing a saturated aqueous solution of NH₄Cl for quenching.

Trustworthiness Note: The integration of an in-line FT-IR provides a self-validating system.[11] The characteristic strong absorbance of the diazo group (around 2100 cm⁻¹) allows for real-time confirmation of product formation and ensures the system has reached a stable steady state before collection begins.

Workflow Diagram

Caption: Experimental setup for continuous flow diazo transfer.

Reaction Execution and Data Collection

-

Begin by pumping the solvent (acetonitrile) through all lines to prime the system and establish a stable baseline on the FT-IR.

-

Start the reagent pumps at the flow rates specified in the parameter table below.

-

Allow the system to run for at least three residence times to reach a steady state. Monitor the FT-IR spectrum for the appearance of the diazo peak (~2100 cm⁻¹) and the disappearance of the starting material carbonyl peak.

-

Once the reaction has reached a steady state (indicated by a stable product signal from the FT-IR), switch the outlet from the waste line to the collection flask.

-

Collect the product for the desired duration.

-

Upon completion, flush the system thoroughly with clean solvent.

Optimized Reaction Parameters

| Parameter | Value | Rationale |

| Total Flow Rate | 1.5 mL/min | Balances throughput with sufficient reaction time. |

| Reactor Volume | 10 mL | Provides the calculated residence time at the given flow rate. |

| Residence Time | 6.7 minutes | Determined experimentally to provide optimal conversion. |

| Temperature | 40 °C | Mild heating accelerates the reaction without promoting decomposition. |

| Pressure (BPR) | 7 bar (approx. 100 psi) | Prevents solvent boiling and suppresses gas evolution. |

| Stoichiometry (Substrate:Azide:Base) | 1 : 1 : 1.5 | Excess base ensures complete activation of the substrate. |

| Productivity | ~4.3 g/hour | Calculated based on flow rate, concentration, and product MW (204.23 g/mol ). |

Product Isolation and Purification

-

Once collection is complete, transfer the quenched reaction mixture to a separatory funnel.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude isopropyl α-diazophenylacetate can be used directly for many applications or purified further by column chromatography on silica gel if required.

Expertise Note: The choice of p-ABSA as the diazo transfer reagent is deliberate. The resulting p-acetamidobenzenesulfonamide byproduct is often more easily removed by crystallization or chromatography than the byproduct from tosyl azide.[12] Furthermore, an in-line liquid-liquid extraction module could be integrated post-BPR for a fully continuous work-up process.[9][13]

Safety Considerations

-

Diazo Compounds: Although the flow process is inherently safer, diazo compounds are toxic and potentially explosive. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

-

Azide Reagents: Sulfonyl azides are energetic materials and should be handled with care. Avoid friction, shock, and heat. The use of pre-made solutions, as described here, is safer than handling the solid.

-

Pressurized System: The flow system operates under moderate pressure. Regularly inspect tubing and fittings for signs of wear or degradation. Always use a blast shield around the reactor setup.

-

System Blockage: A blockage can lead to a dangerous pressure buildup. Ensure all solutions are fully dissolved and free of particulate matter before pumping.

Conclusion

This application note provides a detailed, safety-conscious protocol for the continuous flow synthesis of isopropyl α-diazophenylacetate. By leveraging the intrinsic advantages of microreactor technology, this method transforms a hazardous batch procedure into a controlled, reliable, and scalable process.[6][14] The integration of in-line analytics not only facilitates rapid optimization but also ensures the trustworthiness and reproducibility of the synthesis, making it highly suitable for research, process development, and pharmaceutical manufacturing environments.

References

-

Movassaghi, M., & Schmidt, M. A. (2010). Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor. Organic Letters, 13(7), 1762–1765. Retrieved from [Link]

-

Baxendale, I. R., et al. (n.d.). ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing. Baxendale Group. Retrieved from [Link]

-

Patsnap. (2025, September 3). Safety Advantages Of Continuous Flow For Hazardous Reactions. Patsnap Eureka. Retrieved from [Link]

-

Beryozkina, T., & Giraud, A. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?. Organic Process Research & Development, 26(6), 1642–1658. Retrieved from [Link]

-

Ley, S. V., et al. (2018). Integrating continuous flow synthesis with in-line analysis and data generation. Organic & Biomolecular Chemistry, 16(1), 20–25. Retrieved from [Link]

-

Baxendale, I. R., & Ley, S. V. (2016). Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds. Chemical Science, 7(4), 2588–2593. Retrieved from [Link]

-

Deadman, B. J., et al. (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. CHIMIA International Journal for Chemistry, 76(6), 524–530. Retrieved from [Link]

-

Vapourtec. (n.d.). Rapid Analysis and Optimization of Continuous Flow Reactions. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]

-

Vapourtec. (n.d.). Advantages of continuous flow production. Retrieved from [Link]

-

Wang, K., et al. (2023). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. Industrial & Engineering Chemistry Research, 62(11), 4768–4778. Retrieved from [Link]

-

Hock, K. J., & Koenigs, R. M. (2018). The Generation of Diazo Compounds in Continuous-Flow. Chemistry – A European Journal, 24(42), 10571–10583. Retrieved from [Link]

-

Koenigs, R. M., & Hock, K. J. (2018). The Generation of Diazo Compounds in Continuous-Flow. ResearchGate. Retrieved from [Link]

-

Baxendale, I. R., & Ley, S. V. (2016). Flowing scheme for the generation, translocation and reaction of the diazo species. ResearchGate. Retrieved from [Link]

-

Deadman, B. J. (2016). Enabling the synthesis and reactivity of α-diazocarbonyl compounds using continuous flow chemistry. CORA. Retrieved from [Link]

-

Baxendale, I. R., & Ley, S. V. (2016). Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds. Chemical Science, 7, 2588-2593. Retrieved from [Link]

- Domínguez, B., & Suna, E. (2012). Continuous flow process for the production of diazo esters. Google Patents.

-

Müller, S. T. R. (2014). Diazo Compounds in Continuous Flow Technology. ORCA - Cardiff University. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of isopropyl 2-diazoacetyl(phenyl)carbamate. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1837–1843. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Esters and Amides. Retrieved from [Link]

-

Flowers, B. (2022). Process development for the syntheses of essential medicines in continuous flow. VCU Scholars Compass. Retrieved from [Link]

-

Song, Y., et al. (2013). Continuous flow synthesis of toxic ethyl diazoacetate for utilization in an integrated microfluidic system. Green Chemistry, 15(7), 1889-1895. Retrieved from [Link]

Sources

- 1. The Generation of Diazo Compounds in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vapourtec.com [vapourtec.com]

- 4. Safety Advantages Of Continuous Flow For Hazardous Reactions [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [cora.ucc.ie]

- 10. mt.com [mt.com]

- 11. vapourtec.com [vapourtec.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. BJOC - Ethyl diazoacetate synthesis in flow [beilstein-journals.org]

- 14. hammer.purdue.edu [hammer.purdue.edu]

Technical Support Center: Optimizing Reaction Yields for Isopropyl 2-Diazo-2-phenylacetate Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester, commonly known as isopropyl 2-diazo-2-phenylacetate. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its synthesis, with a focus on optimizing reaction yields and ensuring product purity.

I. Synthesis Overview: The Diazo Transfer Reaction

The synthesis of isopropyl 2-diazo-2-phenylacetate is most commonly achieved via a diazo transfer reaction. This involves the reaction of isopropyl phenylacetate with a diazo transfer agent, typically a sulfonyl azide, in the presence of a base. The general mechanism involves the deprotonation of the α-carbon of the ester, followed by nucleophilic attack on the azide, leading to the formation of the diazo compound and a sulfonamide byproduct.[1][2]

dot digraph "Diazo Transfer Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Isopropyl Phenylacetate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (e.g., DBU)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enolate Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Sulfonyl Azide (e.g., p-ABSA)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tetrahedral Intermediate"; "Isopropyl 2-diazo-2-phenylacetate" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sulfonamide Byproduct";

"Isopropyl Phenylacetate" -> "Enolate Intermediate" [label="Deprotonation"]; "Base (e.g., DBU)" -> "Enolate Intermediate" [style=invis]; "Enolate Intermediate" -> "Tetrahedral Intermediate" [label="Nucleophilic Attack"]; "Sulfonyl Azide (e.g., p-ABSA)" -> "Tetrahedral Intermediate" [style=invis]; "Tetrahedral Intermediate" -> "Isopropyl 2-diazo-2-phenylacetate" [label="Elimination"]; "Tetrahedral Intermediate" -> "Sulfonamide Byproduct" [label="Elimination"]; } } Caption: Generalized workflow of the diazo transfer reaction for the synthesis of isopropyl 2-diazo-2-phenylacetate.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in diazo transfer reactions can often be attributed to several factors.[3] The most common culprits are incomplete reaction, decomposition of the diazo product, or issues with reagent quality.[3] Specifically, consider the following:

-

Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not fully deprotonate the ester, leading to an incomplete reaction. Conversely, an excessively strong base can promote side reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often a suitable choice.[1]

-

Reaction Temperature: Diazo compounds can be thermally unstable.[4] Running the reaction at elevated temperatures to speed it up might lead to product decomposition. It is generally recommended to conduct the reaction at room temperature or below.[4]

-

Moisture Content: The presence of water can hydrolyze the ester starting material and react with the diazo product. Ensure all reagents and solvents are anhydrous.

-

Purity of Starting Materials: Impurities in the isopropyl phenylacetate or the diazo transfer agent can interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

Multiple spots on a TLC plate indicate a mixture of compounds. Besides your desired product and unreacted starting material, you may be observing:

-

Sulfonamide Byproduct: This is a major byproduct of the reaction (e.g., p-acetamidobenzenesulfonamide if using p-ABSA). It is often a solid and can sometimes co-purify with the product.

-

Side-Reaction Products: Depending on the reaction conditions, various side reactions can occur. For instance, the carbene intermediate, formed from the decomposition of the diazo compound, can undergo various insertion or cyclopropanation reactions if reactive species are present.

-

Azide-Related Impurities: If using a sulfonyl azide, incomplete reaction or side reactions of the azide can lead to other nitrogen-containing impurities.

Q3: How can I effectively purify the final product?

Purification of isopropyl 2-diazo-2-phenylacetate typically involves column chromatography on silica gel.[1] A gradient elution with a mixture of hexanes and ethyl acetate is commonly employed.[1] It is crucial to monitor the fractions carefully by TLC to separate the product from unreacted starting materials and the sulfonamide byproduct. In some cases, recrystallization can be an effective final purification step.[5]

Q4: Are there safer alternatives to traditional sulfonyl azides like tosyl azide?

Yes, due to the potentially explosive nature of some sulfonyl azides, several safer alternatives have been developed.[6] These include:

-

p-Acetamidobenzenesulfonyl azide (p-ABSA): This is a commonly used, relatively stable, and commercially available diazo transfer agent.[7]

-

Imidazole-1-sulfonyl azide salts: These have been shown to be effective and safer alternatives.[8]

-

Polymer-supported benzenesulfonyl azide: This reagent offers improved safety as it is attached to a solid support.[6]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of isopropyl 2-diazo-2-phenylacetate.

| Observed Problem | Potential Cause | Recommended Action |

| Low or No Product Formation | Incomplete deprotonation of the ester. | Ensure a sufficiently strong and anhydrous base is used (e.g., DBU).[1] Check the stoichiometry of the base. |

| Inactive diazo transfer agent. | Use a fresh, high-purity diazo transfer agent. Verify the integrity of the sulfonyl azide if it has been stored for a long time. | |

| Low reaction temperature leading to slow kinetics. | While avoiding high temperatures, ensure the reaction is stirred for a sufficient duration at room temperature. Monitor reaction progress by TLC.[9] | |

| Product Decomposition (Visible Gas Evolution, Color Change) | Reaction temperature is too high. | Maintain the reaction temperature at or below room temperature. Consider running the reaction in an ice bath.[4] |

| Presence of acidic impurities. | Ensure all glassware is clean and dry. Use anhydrous solvents. Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) during work-up.[1] | |

| Difficult Purification | Co-elution of product and sulfonamide byproduct. | Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. |

| Oily product that is difficult to handle. | Ensure complete removal of solvent after purification. If the product is an oil at room temperature, it can be stored at low temperatures to solidify. | |

| Inconsistent Yields | Variability in reagent quality. | Use reagents from a reliable source and of high purity. |

| Presence of atmospheric moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Problem" { label="Problem Identification"; style=filled; color="#F1F3F4"; "Low_Yield" [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Causes" { label="Potential Causes"; style=filled; color="#F1F3F4"; "Incomplete_Reaction" [label="Incomplete Reaction"]; "Product_Decomposition" [label="Product Decomposition"]; "Reagent_Issues" [label="Reagent Issues"]; }

subgraph "cluster_Solutions" { label="Corrective Actions"; style=filled; color="#F1F3F4"; "Check_Base" [label="Verify Base Strength & Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimize_Temp" [label="Optimize Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Verify_Reagents" [label="Check Reagent Purity & Freshness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inert_Atmosphere" [label="Use Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Low_Yield" -> "Incomplete_Reaction"; "Low_Yield" -> "Product_Decomposition"; "Low_Yield" -> "Reagent_Issues";

"Incomplete_Reaction" -> "Check_Base"; "Product_Decomposition" -> "Optimize_Temp"; "Reagent_Issues" -> "Verify_Reagents"; "Reagent_Issues" -> "Inert_Atmosphere"; } } Caption: A logical workflow for troubleshooting low reaction yields.

IV. Experimental Protocol: Diazo Transfer Reaction

Disclaimer: This protocol is a general guideline. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[10][11] Diazo compounds are potentially toxic and explosive and should be handled with caution.[12][13]

Materials:

-

Isopropyl phenylacetate

-

p-Acetamidobenzenesulfonyl azide (p-ABSA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (CH3CN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of isopropyl phenylacetate (1.0 equiv) in anhydrous acetonitrile, add p-acetamidobenzenesulfonyl azide (1.1 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DBU (1.1 equiv) dropwise to the reaction mixture.

-